2-phenyl-N-(4-sulfamoylphenyl)butanamide

Description

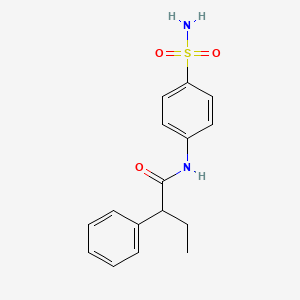

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-2-15(12-6-4-3-5-7-12)16(19)18-13-8-10-14(11-9-13)22(17,20)21/h3-11,15H,2H2,1H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUVOXMHUNUKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyl N 4 Sulfamoylphenyl Butanamide

Retrosynthetic Analysis of the 2-phenyl-N-(4-sulfamoylphenyl)butanamide Framework

Key Precursors and Building Blocks

The structure of 2-phenyl-N-(4-sulfamoylphenyl)butanamide is characterized by a central amide bond. Disconnecting this bond is the most logical retrosynthetic step. This disconnection reveals two primary building blocks:

2-phenylbutanoic acid: This carboxylic acid provides the acyl portion of the amide.

Sulfanilamide (B372717) (4-aminobenzenesulfonamide): This compound serves as the amine component, containing the key sulfamoylphenyl moiety. wisc.edu

These precursors are readily available and provide a convergent pathway to the target molecule.

Strategic Disconnection Points

The most strategic disconnection point in the retrosynthetic analysis of 2-phenyl-N-(4-sulfamoylphenyl)butanamide is the amide C-N bond. libretexts.org This approach is favored because robust and numerous methods exist for the formation of amide bonds. luxembourg-bio.comresearchgate.net Breaking the molecule at this linkage simplifies the synthesis into a single, reliable coupling step between a carboxylic acid and an amine. This avoids more complex synthetic transformations that might require extensive use of protecting groups or result in lower yields.

Classical and Contemporary Synthetic Routes for Sulfamoylphenyl Amides

The forward synthesis, guided by the retrosynthetic analysis, focuses on forming the amide bond between 2-phenylbutanoic acid and sulfanilamide. This can be achieved through several established methods, broadly categorized as acylation reactions and coupling reagent-mediated syntheses.

Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis. nih.gov It typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

A classical and highly effective method for amide synthesis is the acylation of an amine using a reactive carboxylic acid derivative, such as an acyl chloride. fishersci.it This method, often referred to as the Schotten-Baumann reaction, proceeds in two main steps: fishersci.it

Activation of the Carboxylic Acid: 2-phenylbutanoic acid is converted to its more electrophilic acyl chloride, 2-phenylbutanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it

Amidation: The resulting 2-phenylbutanoyl chloride is then reacted with sulfanilamide. The amino group of sulfanilamide acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion. This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) by-product. fishersci.it

This approach is widely used due to the high reactivity of acyl chlorides, which often leads to high yields of the desired amide product. researchgate.net

Contemporary organic synthesis often favors the direct coupling of a carboxylic acid and an amine using a specific activating agent known as a coupling reagent. researchgate.net This one-pot procedure avoids the need to isolate the highly reactive acyl chloride intermediate. researchgate.net These reagents activate the carboxylic acid to form a reactive intermediate in situ, which then readily reacts with the amine. fishersci.itresearchgate.net

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.itsilicycle.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.it The main drawback of DCC is the formation of a dicyclohexylurea (DCU) by-product that can be difficult to remove, whereas EDC forms a water-soluble urea (B33335) by-product. peptide.com To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium and Uronium/Aminium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient. researchgate.netpeptide.com They are known for their high reactivity, fast reaction times, and ability to suppress racemization, making them particularly useful in peptide synthesis and other complex amide formations. researchgate.netpeptide.com

The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available | Formation of urea by-products (DCC's is poorly soluble), risk of racemization | luxembourg-bio.comfishersci.itpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization | Higher cost, can form guanidinium (B1211019) by-products | peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Very efficient, fast reactions, low racemization | Higher cost compared to carbodiimides, potential for side reactions if addition order is not controlled | luxembourg-bio.comresearchgate.netpeptide.com |

| Phosphonic Anhydrides | T3P | Robust, low epimerization, good for non-nucleophilic amines | Requires a base like pyridine | organic-chemistry.org |

Sulfonamide Formation Techniques

The sulfonamide functional group is a cornerstone of many therapeutic agents. Its synthesis is a mature field, with several reliable methods available.

A prevalent method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with an amine. In the context of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, this would typically involve the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amine, followed by deprotection of the acetyl group. The acetyl group serves as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions during the chlorosulfonation step. wisc.edunih.gov

The general sequence is as follows:

Chlorosulfonation: Acetanilide is treated with excess chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group. wisc.edunih.gov

Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with an amine. In a convergent synthesis, this would be a precursor containing the 2-phenylbutylamine moiety. However, for the synthesis of the parent sulfanilamide, aqueous ammonia (B1221849) is used. wisc.edu This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. stackexchange.com

Deprotection: The final step is the hydrolysis of the acetamido group to reveal the free aniline, typically achieved by heating in an acidic solution. researchgate.net

A related approach involves the direct acylation of sulfanilamide (4-aminobenzenesulfonamide), which is discussed in the next section.

Introduction of the 2-Phenyl Butyl Moiety

The 2-phenylbutyl group is introduced via the formation of an amide bond. The most direct method is the acylation of sulfanilamide with 2-phenylbutyryl chloride. commonorganicchemistry.com

This reaction involves the nucleophilic attack of the aniline nitrogen of sulfanilamide on the carbonyl carbon of 2-phenylbutyryl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comchemguide.co.uk

An alternative to using the acid chloride is to employ a peptide coupling reagent. For instance, a series of N-(4-sulfamoylphenyl)benzamide derivatives were synthesized by reacting 4-aminobenzene-1-sulfonamide with various benzoic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. researchgate.net This method avoids the need to prepare the often-reactive acid chloride.

A similar strategy can be applied to synthesize 2-phenyl-N-(4-sulfamoylphenyl)butanamide, as demonstrated by the synthesis of the structurally related compound 2-(4-isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (IBU-SULFA). In this case, ibuprofen (B1674241) was first converted to its acid chloride with thionyl chloride, which was then reacted with sulfanilamide in a pyridine/acetone mixture. researchgate.net

| Reagent 1 | Reagent 2 | Coupling Method | Product |

| 2-Phenylbutyryl chloride | Sulfanilamide | Base (e.g., pyridine) | 2-phenyl-N-(4-sulfamoylphenyl)butanamide |

| 2-Phenylbutanoic acid | Sulfanilamide | EDCI/HOBt | 2-phenyl-N-(4-sulfamoylphenyl)butanamide |

Advanced Synthetic Techniques for Structural Diversification

To explore the structure-activity relationships of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, medicinal chemists often synthesize libraries of related compounds. Advanced techniques such as parallel synthesis and combinatorial chemistry are employed for this purpose.

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a single process. wikipedia.org These "libraries" of molecules can then be screened for biological activity. nih.gov Both solution-phase and solid-phase synthesis strategies have been developed for generating sulfonamide libraries. nih.govnih.gov

In a typical parallel synthesis approach, a common scaffold is reacted with a diverse set of building blocks in separate reaction vessels, often in 24- or 96-well plates. spirochem.combioduro.com For a library based on 2-phenyl-N-(4-sulfamoylphenyl)butanamide, one could vary the substituents on the phenyl ring of the 2-phenylbutyl moiety or replace this group with other alkyl or aryl groups. bioduro.com

Solid-phase synthesis is particularly amenable to combinatorial approaches as it simplifies purification; excess reagents and byproducts are simply washed away from the resin-bound product. wikipedia.org A "libraries from libraries" approach has been described where a core sulfonamide product is generated on a solid support and then further modified to create diverse libraries of sulfonamide-linked heterocycles. nih.gov

The 2-phenylbutyl moiety of the target molecule contains a chiral center at the second carbon. Since enantiomers of a chiral drug can have different pharmacological activities, their stereoselective synthesis is of great importance. youtube.comyoutube.com

Methods to obtain enantiomerically pure 2-phenylbutanoic acid, a key precursor, include:

Chiral Resolution: This involves separating a racemic mixture of 2-phenylbutanoic acid using a chiral resolving agent. For example, various derivatives of phenylglycine and phenylalanine have been shown to be effective in resolving racemic 2-phenylbutanoic acid through the formation of diastereomeric salts that can be separated by crystallization. researchgate.net

Asymmetric Synthesis: This involves creating the chiral center in a controlled manner. One approach is the alkylation of a chiral glycine (B1666218) equivalent. acs.org Another method utilizes enzymatic catalysis, where 2-oxo-4-phenylbutanoic acid can be converted to (S)-2-amino-4-phenylbutanoic acid, a precursor that can be further modified. documentsdelivered.com

Once the enantiomerically pure 2-phenylbutanoic acid is obtained, it can be converted to the corresponding acid chloride and reacted with sulfanilamide to yield the desired enantiomer of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

Analytical Characterization Methodologies (Excluding Basic Identification Data)

Beyond basic identification, advanced analytical techniques are crucial for characterizing the purity, structure, and stereochemistry of 2-phenyl-N-(4-sulfamoylphenyl)butanamide and its derivatives.

For N-acylsulfonamides, a key analytical challenge is often the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. youtube.comnih.gov

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including sulfonamides. youtube.comnih.gov

A systematic approach to developing a chiral HPLC method would involve:

Column Screening: Testing various types of CSPs (e.g., teicoplanin-based, cyclodextrin-based) to find one that provides selectivity for the enantiomers of interest. mdpi.com

Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., the ratio of organic modifier to aqueous buffer) to achieve optimal resolution and peak shape. mdpi.com

Supercritical Fluid Chromatography (SFC) is another technique that can be used for chiral separations and may offer advantages in terms of speed and efficiency over HPLC. nih.gov

The following table summarizes analytical instruments used for the characterization of sulfonamide derivatives and their precursors.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, chiral separation bioduro.comnih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral separation bioduro.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation researchgate.netnih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation researchgate.net |

Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 2-phenyl-N-(4-sulfamoylphenyl)butanamide would rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methine proton at the chiral center (C2 of the butanamide moiety), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The protons of the sulfonamide (SO₂NH₂) and amide (CONH) groups would appear as broad singlets, and their chemical shifts could be solvent-dependent. The aromatic protons would likely appear in the range of 7-8 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a downfield chemical shift (around 165-175 ppm). irisotope.com The aromatic carbons would show signals in the region of 120-145 ppm. The aliphatic carbons of the 2-phenylbutyl group would appear at higher field strengths.

Infrared (IR) Spectroscopy:

The IR spectrum would provide information about the functional groups present in the molecule. Key characteristic absorption bands would include:

N-H stretching vibrations for the sulfonamide and amide groups, typically appearing in the region of 3400-3200 cm⁻¹. libretexts.orgyoutube.com

A strong C=O stretching vibration for the amide carbonyl group, expected around 1650-1680 cm⁻¹.

S=O stretching vibrations for the sulfonamide group, which are typically strong and appear as two distinct bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). nist.gov

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural elucidation. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the molecular weight of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methine, methylene, methyl, amide, and sulfonamide protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Characteristic bands for N-H, C=O, S=O, and C-H stretching vibrations. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pharmaceutical compounds and would be the method of choice for 2-phenyl-N-(4-sulfamoylphenyl)butanamide. mdpi.comnih.govmdpi.com

A typical HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). sigmaaldrich.comimeko.info The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the molecule are expected to absorb UV light at a specific wavelength (likely around 254 nm or 270 nm). sigmaaldrich.com The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Method validation would be necessary to ensure the reliability of the purity assessment. This would include evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), in line with regulatory guidelines. nih.govimeko.info

| Parameter | Description |

| Stationary Phase | Typically a reversed-phase C18 column. |

| Mobile Phase | A gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile/water). |

| Detector | UV detector set at a wavelength where the compound has maximum absorbance. |

| Purity Calculation | Based on the relative peak area of the main component. |

Molecular Mechanisms of Biological Activity and Target Interactions

Enzyme Inhibition Profiles

The inhibitory activity of 2-phenyl-N-(4-sulfamoylphenyl)butanamide and related sulfonamides is a key determinant of their biological effects. This inhibition is most prominently studied against the carbonic anhydrase family of enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to their involvement in numerous physiological processes, they are significant drug targets.

Specific data on the inhibition of mycobacterial carbonic anhydrases, such as MtCA1, MtCA2, and MtCA3 from Mycobacterium tuberculosis, by 2-phenyl-N-(4-sulfamoylphenyl)butanamide is not currently available. However, the development of sulfonamide-based inhibitors against these enzymes is an active area of research for antitubercular drug discovery. The rationale is that inhibiting mycobacterial CAs could disrupt the pathogen's pH regulation and carbon metabolism. The effectiveness of any given sulfonamide, including 2-phenyl-N-(4-sulfamoylphenyl)butanamide, would depend on its ability to bind to the specific active site architecture of the mycobacterial CA isoforms.

Detailed kinetic analysis for 2-phenyl-N-(4-sulfamoylphenyl)butanamide is not specifically reported. However, for the broader class of benzenesulfonamide (B165840) inhibitors, the inhibition of carbonic anhydrases is typically non-competitive or competitive with respect to the carbon dioxide substrate, depending on the specific inhibitor and reaction conditions. The inhibition constants (Kᵢ) and IC₅₀ values are crucial parameters that quantify the potency of an inhibitor. For benzenesulfonamide derivatives, these values can range from the low nanomolar to the micromolar range, depending on the substitutions on the benzene (B151609) ring and the amide group.

Table 1: Representative Inhibition Data for Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| Benzenesulfonamides | Variable | Potent | Variable | Potent |

Note: This table represents general trends for the benzenesulfonamide class of compounds, as specific data for 2-phenyl-N-(4-sulfamoylphenyl)butanamide is not available.

The sulfamoyl group (-SO₂NH₂) is the critical functional group responsible for the carbonic anhydrase inhibitory activity of 2-phenyl-N-(4-sulfamoylphenyl)butanamide. nih.gov This group acts as a zinc-binding group (ZBG). nih.gov In its deprotonated, anionic form (-SO₂NH⁻), the sulfamoyl group coordinates directly to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.gov This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. unifi.it The interaction between the negatively charged sulfonamide nitrogen and the positively charged zinc ion is a key component of the high-affinity binding observed for many sulfonamide inhibitors. nih.gov The oxygen atoms of the sulfamoyl group also form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II) in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

The biological effects of any compound are fundamentally rooted in its interactions with cellular receptors. For 2-phenyl-N-(4-sulfamoylphenyl)butanamide, preliminary investigations and computational modeling have centered on two major classes of receptors: G-Protein Coupled Receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime targets for therapeutic agents. The interaction of ligands with GPCRs can trigger or inhibit specific signaling cascades within the cell.

While direct experimental evidence remains forthcoming, computational docking studies on analogous structures suggest that compounds with a sulfamoylphenyl scaffold can orient themselves within the transmembrane domains of GPCRs. The specific interactions, however, would be highly dependent on the amino acid composition of the binding pocket of each receptor subtype.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Their involvement in a variety of diseases has made them attractive drug targets. The potential for 2-phenyl-N-(4-sulfamoylphenyl)butanamide to bind to nuclear receptors is an area of active investigation.

The lipophilic nature of the phenylbutanamide portion of the molecule suggests it could potentially penetrate the cell membrane and interact with these intracellular receptors. The structure of the ligand-binding domain (LBD) of nuclear receptors is a conserved fold, but variations in the residues lining the binding pocket provide a basis for ligand selectivity. It is hypothesized that 2-phenyl-N-(4-sulfamoylphenyl)butanamide could occupy the LBD, influencing the receptor's conformation and its ability to bind to DNA and other co-regulatory proteins. The sulfamoyl group, in particular, could form crucial interactions that stabilize the ligand-receptor complex.

Molecular Interaction Dynamics

The stability and specificity of the ligand-receptor complex are determined by a combination of non-covalent interactions. Understanding these dynamics is key to elucidating the mechanism of action of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. The 2-phenyl-N-(4-sulfamoylphenyl)butanamide molecule contains several functional groups capable of participating in hydrogen bonds.

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The amide linkage (-C(=O)NH-) also provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). At a receptor's binding site, these groups can form a network of hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, asparagine, and glutamine. The precise geometry and strength of this network would be a key determinant of binding affinity.

The phenyl ring of the 2-phenylbutanamide moiety provides a planar aromatic surface capable of engaging in π-π stacking interactions. These interactions occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. Such stacking interactions are crucial for the orientation and stabilization of the ligand within the receptor pocket. The strength of this interaction is influenced by the electron density of the aromatic rings and their relative orientation.

The non-polar parts of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, including the phenyl ring and the butyl part of the butanamide chain, are expected to engage in hydrophobic interactions. These interactions involve the displacement of ordered water molecules from the binding site, leading to a favorable increase in entropy. The phenyl ring can interact with hydrophobic residues such as leucine, isoleucine, and valine.

Steric factors, which relate to the three-dimensional shape of the molecule, also play a significant role. The butanamide chain offers a degree of conformational flexibility, allowing the molecule to adopt a shape that is complementary to the binding site. The size and shape of the substituent on the phenyl ring and the length of the alkyl chain are critical for achieving optimal fit and avoiding steric clashes with the receptor.

Structure Activity Relationship Sar Studies of 2 Phenyl N 4 Sulfamoylphenyl Butanamide Derivatives

Impact of Substitutions on the 2-Phenyl Moiety

The phenyl group at the second position of the butanamide chain is a critical determinant of biological activity. Its orientation and electronic properties significantly influence how the molecule interacts with its biological target. Research on analogous compounds, such as cinnamamides, has demonstrated that the nature of substituents on this phenyl ring can dramatically alter efficacy.

Studies have shown that the electronic nature of the substituents plays a pivotal role. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a nitro group, at the para-position of the phenyl ring tends to enhance the biological activity of related compounds. nih.gov Conversely, the presence of electron-donating groups, like methoxy (B1213986) or alkyl groups, at the same position often leads to a reduction in potency. nih.gov This suggests that a more electron-deficient phenyl ring may be favorable for target engagement.

The position of the substituent on the phenyl ring is also a key factor. In studies of benzenesulfonamides, it was found that meta-substituted derivatives exhibited significantly improved inhibitory activity compared to their ortho- or para-substituted counterparts. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the binding site of the target protein.

| Substituent at para-position | Electronic Effect | Relative Biological Activity |

|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline |

| -Cl | Electron-withdrawing | Increased |

| -NO₂ | Strongly electron-withdrawing | Significantly Increased |

| -OCH₃ | Electron-donating | Decreased |

Role of the Butanamide Chain Modifications (e.g., Chain Length, Branching, Stereochemistry)

The butanamide linker is more than just a spacer; its length, branching, and stereochemistry are finely tuned to correctly position the terminal phenyl and sulfamoylphenyl groups.

Chain Length and Branching: While the four-carbon butanamide chain is a common feature, modifications to its length can impact activity. In related N-acyl sulfonamides, altering the length of the acyl chain affects the compound's flexibility and ability to adopt the optimal conformation for binding. The introduction of branching, such as a methyl group, can also have a profound effect. For instance, in a series of 4-aminobenzamides, the replacement of a simple N-alkyl group with a more complex, branched alpha-methylbenzyl group resulted in a significant increase in anticonvulsant potency. nih.gov This suggests that increased steric bulk or the introduction of an additional chiral center can enhance interactions with the target.

Stereochemistry: The carbon atom at the 2-position of the butanamide chain is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). The stereochemistry at this position is often a critical determinant of biological activity. In studies of structurally related dihydrofolate reductase inhibitors, it was found that there was a clear preference for the S-enantiomer. nih.gov Crystallographic data revealed that the different spatial arrangement of the substituent on the chiral carbon in the R- and S-enantiomers led to distinct binding modes within the enzyme's active site, with the S-enantiomer forming more favorable interactions. nih.gov This underscores the importance of controlling the stereochemistry during synthesis to obtain the more active enantiomer.

| Modification | Example | Observed Effect on Potency |

|---|---|---|

| Branching at Amide Nitrogen | N-amyl vs. N-(alpha-methylbenzyl) | Increased with branching |

| Stereochemistry at C2 | R-enantiomer vs. S-enantiomer | Often enantiomer-specific (e.g., S-enantiomer more potent) |

Influence of the 4-Sulfamoylphenyl Substituent Alterations

The 4-sulfamoylphenyl group is a key pharmacophoric element, often responsible for anchoring the molecule to its target, frequently a metalloenzyme like carbonic anhydrase, through interactions with a zinc ion.

The sulfonamide group (-SO₂NH₂) is a primary site for modification. The acidity and hydrogen-bonding capacity of the NH₂ protons are crucial for activity. Replacing the sulfonamide with bioisosteres—functional groups with similar physicochemical properties—can modulate these characteristics. For example, N-acylsulfonamides have been explored as alternatives. nih.govnih.gov Furthermore, substitution on the sulfonamide nitrogen can lead to significant changes in selectivity. For instance, the synthesis of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, where the sulfonamide is part of a larger guanidino group, resulted in compounds with high selectivity for specific carbonic anhydrase isoforms, such as CA VII. tandfonline.com

Substituents on the phenyl ring to which the sulfamoyl group is attached can also modulate activity. These substitutions can influence the electronic properties of the sulfonamide group and provide additional points of interaction with the target. While this portion of the molecule often serves as an anchor, subtle modifications can still refine binding affinity and selectivity.

Conformational Analysis and Bioactive Conformations in SAR

The biological activity of a molecule is not solely dependent on its chemical formula but also on its three-dimensional shape, or conformation. Conformational analysis seeks to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target.

For derivatives of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, the molecule has several rotatable bonds, allowing for considerable flexibility. The bioactive conformation is the specific spatial arrangement that allows for optimal interactions with the amino acid residues in the binding pocket of the target protein. As seen with chiral molecules, different enantiomers can force the protein to adopt slightly different conformations, one of which is more favorable for inhibition. nih.gov X-ray crystallography studies of related inhibitors have shown that the binding of an inhibitor can induce conformational changes in the target enzyme, such as the movement of a flexible loop or the reorientation of an amino acid side chain, to better accommodate the ligand. nih.gov Understanding these induced-fit interactions is a key aspect of SAR.

Development of Pharmacophores for Specific Target Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the SAR data, a pharmacophore model for this class of compounds can be constructed.

For inhibitors targeting carbonic anhydrase, a common target for sulfonamides, a typical pharmacophore model would include:

A zinc-binding group: This is almost invariably the sulfonamide (-SO₂NH₂) moiety.

Aromatic features: Both the 2-phenyl ring and the 4-sulfamoylphenyl ring contribute to this.

Hydrogen bond donors and acceptors: The amide linkage (-CONH-) and the sulfonamide group provide key hydrogen bonding capabilities.

Hydrophobic regions: The phenyl rings and the alkyl chain contribute to hydrophobic interactions within the binding site.

Pharmacophore models are powerful tools in drug discovery. nih.gov They can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.gov They also guide the optimization of existing leads by highlighting which parts of the molecule are most important for binding and where modifications are likely to be beneficial.

Lack of Publicly Available Research for 2-phenyl-N-(4-sulfamoylphenyl)butanamide

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific computational research on the compound 2-phenyl-N-(4-sulfamoylphenyl)butanamide. Despite extensive searches for molecular docking simulations, molecular dynamics studies, and quantitative structure-activity relationship (QSAR) models pertaining directly to this molecule, no dedicated studies were identified in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article on the computational approaches in the study of 2-phenyl-N-(4-sulfamoylphenyl)butanamide that meets the requirements of the requested outline. Generating content for the specified sections would require fabricating data, which would be scientifically inaccurate and misleading.

While computational studies exist for broader classes of related compounds, such as benzenesulfonamides and other various sulfonamide derivatives, the findings from these studies cannot be accurately extrapolated to the specific chemical entity of 2-phenyl-N-(4-sulfamoylphenyl)butanamide without direct investigation. Chemical structure, even with minor variations, can lead to significant differences in biological activity and interaction with protein targets.

Information was found for a closely related but structurally distinct compound, 2-phenyl-N-(4-sulfamoylphenyl)acetamide , primarily in chemical databases like PubChem. This indicates that the core scaffold is recognized, but this acetamide (B32628) derivative has a different acyl chain length compared to the requested butanamide, which would influence its conformational properties and potential interactions.

Computational Approaches in the Study of 2 Phenyl N 4 Sulfamoylphenyl Butanamide

Quantitative Structure-Activity Relationship (QSAR) Modeling:There is no evidence of QSAR models being developed or validated using 2-phenyl-N-(4-sulfamoylphenyl)butanamide, nor have its key molecular descriptors been identified in such a context.

Until research focusing specifically on 2-phenyl-N-(4-sulfamoylphenyl)butanamide is published, a detailed article on its computational analysis cannot be accurately compiled.

In Silico Assessment of Mechanistic Properties (e.g., Metabolic Stability Predictions, Protein Binding)

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is crucial to de-risk candidates and optimize their therapeutic potential. For the compound 2-phenyl-N-(4-sulfamoylphenyl)butanamide, in silico computational approaches provide a powerful, resource-efficient means to predict its mechanistic properties, such as metabolic stability and protein binding, long before extensive laboratory experiments are undertaken. These predictive models leverage the chemical structure of the compound to estimate its behavior within a biological system.

A variety of computational tools and algorithms can be employed to predict the metabolic fate of 2-phenyl-N-(4-sulfamoylphenyl)butanamide. These tools often utilize quantitative structure-activity relationship (QSAR) models, which are built on large datasets of compounds with known metabolic profiles. By analyzing the structural features of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, such as its lipophilicity, molecular weight, and the presence of specific functional groups (e.g., the sulfonamide and amide moieties), these models can forecast its likely metabolic stability.

Similarly, the extent to which 2-phenyl-N-(4-sulfamoylphenyl)butanamide binds to plasma proteins, primarily albumin, can be predicted using in silico methods. High plasma protein binding can affect a drug's distribution and availability at its target site. Computational models for protein binding prediction often consider physicochemical properties like the logarithm of the partition coefficient (logP) and topological polar surface area (TPSA). For 2-phenyl-N-(4-sulfamoylphenyl)butanamide, these parameters can be calculated from its structure and used as inputs for predictive models. The predictions from these models can guide medicinal chemists in modifying the compound's structure to achieve a more favorable pharmacokinetic profile.

Below is an illustrative table of predicted physicochemical properties for 2-phenyl-N-(4-sulfamoylphenyl)butanamide that would be used as a basis for these in silico assessments.

| Property | Predicted Value | Significance |

| Molecular Weight | 320.39 g/mol | Influences absorption and distribution. |

| logP | 2.5 | Indicates lipophilicity and potential for membrane permeability and protein binding. |

| TPSA | 97.6 Ų | Predicts membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 3 | Influences solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding characteristics. |

Prediction of Enzyme-Mediated Transformations (e.g., microsomal stability)

A critical aspect of a drug candidate's metabolic profile is its susceptibility to enzyme-mediated transformations, primarily by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. Computational models can predict which specific CYP450 isoforms are most likely to metabolize 2-phenyl-N-(4-sulfamoylphenyl)butanamide and the potential sites on the molecule where these transformations may occur. These predictions are often based on docking simulations with 3D models of CYP450 enzymes or on machine learning models trained on known substrate-enzyme interaction data.

For 2-phenyl-N-(4-sulfamoylphenyl)butanamide, potential sites of metabolism could include the phenyl rings, the aliphatic chain, or the amide bond. In silico site-of-metabolism (SOM) prediction tools can highlight these "hot spots," providing valuable insights for structural modifications aimed at improving metabolic stability.

Microsomal stability assays are a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes. In silico models have been developed to predict the outcome of these assays. These models typically provide a prediction of the compound's intrinsic clearance or its half-life in a microsomal incubation. A predicted high clearance would suggest that 2-phenyl-N-(4-sulfamoylphenyl)butanamide is rapidly metabolized, which might lead to a short duration of action in vivo. Conversely, a low predicted clearance would indicate greater metabolic stability. nih.gov

The following table illustrates the type of data that would be generated by in silico microsomal stability prediction tools for 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

| Prediction Model | Predicted Intrinsic Clearance (µL/min/mg protein) | Predicted Half-life (min) | Interpretation |

| Model A (e.g., Random Forest) nih.gov | 50 | 14 | Moderate to High Clearance |

| Model B (e.g., Support Vector Machine) | 35 | 20 | Moderate Clearance |

| Model C (e.g., Deep Neural Network) | 45 | 15.5 | Moderate to High Clearance |

These computational predictions for 2-phenyl-N-(4-sulfamoylphenyl)butanamide, while not a substitute for experimental validation, are invaluable for prioritizing drug candidates and guiding the design of molecules with improved drug-like properties.

Preclinical in Vitro and in Vivo Investigations Animal Models Only

In Vitro Cellular and Biochemical Assays

No published studies were found that investigated the in vitro effects of 2-phenyl-N-(4-sulfamoylphenyl)butanamide. This includes a lack of information on:

In Vivo Pharmacological Models (Animal Studies)

A thorough search for in vivo studies involving 2-phenyl-N-(4-sulfamoylphenyl)butanamide yielded no results. Consequently, there is no information on:

Efficacy Assessment in Disease-Relevant Animal Models:No data exists on the efficacy of this compound in any animal models of disease, including but not limited to glaucoma, inflammation, or microbial infection models.

Table of Mentioned Compounds

Mechanistic Biomarker Analysis in Animal Studies

There is currently no available research detailing the analysis of mechanistic biomarkers in animal studies for 2-phenyl-N-(4-sulfamoylphenyl)butanamide. Such studies would be essential to understand the molecular pathways modulated by the compound in a living organism.

Preclinical Proof-of-Concept Studies in Animal Systems

No preclinical proof-of-concept studies for 2-phenyl-N-(4-sulfamoylphenyl)butanamide in animal models have been published. These types of studies are critical for establishing the preliminary efficacy and therapeutic potential of a compound in a disease-relevant in vivo setting.

Advanced In Vitro and Ex Vivo Model Development

The development and use of advanced in vitro and ex vivo models are instrumental in modern drug discovery. However, no studies have been found that utilize these systems for the evaluation of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

3D Cell Culture Systems for Biological Activity Assessment

Information regarding the assessment of the biological activity of 2-phenyl-N-(4-sulfamoylphenyl)butanamide using 3D cell culture systems is not available in the current body of scientific literature.

Organoid Models for Complex Biological Evaluation

There are no published reports on the use of organoid models for the complex biological evaluation of 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

Comparative Studies with Analogous Compounds and Scaffold Hopping

Comparison with Established Sulfonamide-Based Enzyme Inhibitors (e.g., Acetazolamide)

The primary scaffold of 2-phenyl-N-(4-sulfamoylphenyl)butanamide features an unsubstituted sulfonamide group (-SO₂NH₂), a critical pharmacophore for inhibiting metalloenzymes, particularly carbonic anhydrases (CAs). Acetazolamide is a classic, clinically used carbonic anhydrase inhibitor (CAI) that serves as a benchmark for evaluating new sulfonamide-based inhibitors.

Sulfonamides exert their inhibitory action by coordinating to the zinc ion (Zn²⁺) present in the active site of carbonic anhydrase, displacing a water molecule or hydroxide (B78521) ion essential for the catalytic cycle. The affinity of this binding is a key determinant of the inhibitor's potency. Studies on various N-(4-sulfamoylphenyl)alkanamide derivatives show that they can be potent inhibitors of several human CA isoforms (hCA), including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov

The inhibitory power of these compounds often rivals or even exceeds that of Acetazolamide against specific isoforms. For instance, N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides have shown potent inhibition against hCA IX, with some derivatives demonstrating Kᵢ values significantly lower than that of Acetazolamide. nih.gov The potency is highly dependent on the specific substitutions on the aromatic rings and the nature of the linker between them. nih.gov While direct inhibitory data for 2-phenyl-N-(4-sulfamoylphenyl)butanamide is not extensively published, the activity of its structural analogs suggests it would likely function as a potent CA inhibitor. The table below presents the inhibitory activities of various related sulfonamide derivatives against different CA isoforms, with Acetazolamide as a reference.

Table 1: Comparative Inhibitory Activity of Sulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound/Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ |

|---|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1H-pyrazole carboxamides nih.gov | hCA IX | 6.1 - 568.8 nM | Acetazolamide | 25.7 nM |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1H-pyrazole carboxamides nih.gov | hCA XII | 61.3 - 432.8 nM | Acetazolamide | 5.7 nM |

| 3-Aroyl-1-(4-sulfamoylphenyl)thioureas researchgate.net | 15-LOX | < 25 µM (IC₅₀) | - | - |

| Quinoxaline-sulfonamide derivatives researchgate.net | α-glucosidase | 28.95 - 75.36 % | Acarbose | 57.79 % |

Evaluation of Activity Across Chemically Diverse Sulfamoylphenyl Derivatives

Scaffold hopping—the replacement of a core molecular structure with a functionally equivalent one—and chemical diversification are key strategies in drug discovery. The sulfamoylphenyl moiety is a versatile scaffold that has been incorporated into a wide array of chemical structures to target different biological systems.

Thioureido Analogs: Replacing the amide linkage with a thiourea (B124793) (-NH-C(S)-NH-) has yielded potent inhibitors of various enzymes. nih.gov For example, 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives have been synthesized and identified as effective 15-lipoxygenase (15-LOX) inhibitors. researchgate.net Furthermore, benzoylthioureido phenyl derivatives have been developed as significant carbonic anhydrase inhibitors, building upon the structure of the clinical trial candidate SLC-0111. nih.gov These analogs demonstrate that the core sulfamoylphenyl group can be effectively paired with different linkers to achieve high affinity for various enzyme targets. nih.gov The introduction of the thiourea group can alter binding modes, solubility, and electronic properties compared to the amide in 2-phenyl-N-(4-sulfamoylphenyl)butanamide.

β-Lactams: The four-membered β-lactam ring is the cornerstone of one of the most important classes of antibiotics. nih.govmdpi.comkhanacademy.org While structurally distinct from the butanamide chain in the title compound, the chemistry of sulfonyl groups has been explored in relation to β-lactam-like structures. β-Sultams, which are sulfonyl analogs of β-lactams, have been shown to be novel inactivators of class C β-lactamases. nih.gov They function by sulfonylating the active site serine residue of the enzyme, forming a stable sulfonate ester. nih.gov This highlights the reactivity of the sulfonyl group, a feature shared with the sulfonamide group, in the context of enzyme inactivation, although the mechanism differs from the reversible coordination of sulfonamides to metal ions.

Hydrazone Derivatives: Incorporating a hydrazone moiety (-C=N-NH-) into sulfonamide-containing structures has led to compounds with a vast range of biological activities, including antimicrobial, anticonvulsant, antitumor, and antimycobacterial properties. researchgate.netnih.govmdpi.comnih.gov The synthesis of hydrazones from N-(4-sulfamoylphenyl)amide derivatives has been reported, creating molecules with distinct stereochemistry and potential for multiple biological interactions. researchgate.net For instance, sulfonyl hydrazones have demonstrated significant antimycobacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to isoniazid. mdpi.com

Dihydropyridines: Dihydropyridine (B1217469) derivatives are a major class of calcium channel blockers used in the treatment of hypertension. nih.govnih.govdrugbank.com Their primary mechanism involves blocking L-type Ca²⁺ channels. While some dihydropyridines also show activity against N-type and T-type channels, their mode of action is fundamentally different from the enzyme inhibition associated with the sulfonamide scaffold of 2-phenyl-N-(4-sulfamoylphenyl)butanamide. nih.govnih.gov A direct comparative evaluation is less common, as these scaffolds are typically optimized for different therapeutic targets. However, the synthesis of hybrid molecules incorporating both sulfonamide and dihydropyridine moieties could be a strategy to develop agents with dual mechanisms of action.

Structural Similarities and Differences Influencing Biological Profiles

The biological activity of sulfamoylphenyl derivatives is profoundly influenced by their three-dimensional structure and the interplay of their constituent parts.

The Sulfonamide Anchor: The unsubstituted -SO₂NH₂ group is the critical zinc-binding group (ZBG) for carbonic anhydrase inhibition. nih.gov Its ability to deprotonate and form a stable, coordinate bond with the Zn²⁺ ion in the enzyme's active site is paramount. This interaction is the primary source of inhibitory activity for compounds like Acetazolamide and is the expected mechanism for 2-phenyl-N-(4-sulfamoylphenyl)butanamide against CAs. researchgate.net

The Phenyl Linker: The central phenyl ring, to which the sulfonamide is attached, serves as a scaffold. Its substitution pattern is crucial. The para positioning of the amide linkage relative to the sulfonamide group in 2-phenyl-N-(4-sulfamoylphenyl)butanamide is a common and often optimal arrangement for CAIs.

The structural difference between an amide, a thiourea, and a hydrazone linker changes the geometry, hydrogen bonding capacity, and electronic distribution of the entire molecule, allowing for the targeting of different enzymes or receptor subtypes. nih.govnih.gov

Lessons from Sulfonamide Lead Optimization in Different Therapeutic Areas

The sulfonamide scaffold is a privileged structure in medicinal chemistry, and its optimization across various therapeutic areas offers valuable lessons. researchgate.netajchem-b.comnih.gov

A prominent example comes from the development of inhibitors for Trypanosoma brucei N-myristoyltransferase (NMT), a target for treating Human African Trypanosomiasis (HAT). nih.govacs.org The lead compound, a pyrazole (B372694) sulfonamide, was a potent inhibitor but suffered from poor central nervous system (CNS) penetration, limiting its use to the early stage of the disease. acs.org

The key challenges were the high polar surface area (PSA) and the acidic nature of the secondary sulfonamide, which is ionized at physiological pH. The lead optimization strategy focused on "capping" the sulfonamide nitrogen with a methyl or ethyl group. nih.govacs.org This modification had two critical effects:

It eliminated the acidic proton, preventing ionization.

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Molecular Targets for Sulfamoylphenyl Butanamides

A critical avenue of future preclinical research will be the identification and validation of novel molecular targets for 2-phenyl-N-(4-sulfamoylphenyl)butanamide and its analogs. While the sulfonamide moiety is a well-established pharmacophore known to interact with carbonic anhydrases, a comprehensive understanding of the complete target profile of sulfamoylphenyl butanamides is lacking. Preclinical studies are necessary to move beyond presumed targets and uncover the full spectrum of their molecular interactions. nih.gov

Initial investigations would likely involve broad-based screening assays to identify potential protein binding partners. Subsequent, more focused studies would then be required to validate these initial findings and establish the functional relevance of these interactions. A multi-pronged approach, incorporating various experimental and computational techniques, will be essential for a thorough elucidation of these novel targets.

| Potential Molecular Target Classes | Rationale for Investigation | Exemplary Preclinical Approaches |

| Carbonic Anhydrases | The sulfamoyl group is a known zinc-binding motif in many carbonic anhydrase inhibitors. tandfonline.comnih.gov | Enzyme inhibition assays, X-ray crystallography of compound-enzyme complexes. |

| Kinases | Many kinase inhibitors possess aromatic and amide functionalities similar to the subject compound. | Kinome-wide screening panels, cellular thermal shift assays (CETSA). |

| G-Protein Coupled Receptors (GPCRs) | The structural features of the compound may allow for interaction with various GPCR binding pockets. | Radioligand binding assays, functional assays measuring second messenger levels. |

| Nuclear Receptors | The lipophilic phenyl group and flexible butanamide linker could facilitate binding to ligand-binding domains. | Reporter gene assays, co-activator/co-repressor recruitment assays. |

Development of Advanced Delivery Systems for Targeted Action in Animal Models

The translation of a promising chemical entity from in vitro studies to in vivo efficacy is highly dependent on its pharmacokinetic properties. Future preclinical research must therefore focus on the development of advanced delivery systems for 2-phenyl-N-(4-sulfamoylphenyl)butanamide to ensure its targeted action in animal models. Standard formulations of sulfonamides for veterinary use often involve oral or injectable solutions, but next-generation delivery systems could offer significant advantages in a therapeutic context. msdvetmanual.comslideshare.nethuvepharma.com

The primary goals of developing such systems would be to improve the solubility, stability, and bioavailability of the compound, while also enabling its targeted delivery to specific tissues or cell types. This would not only enhance the potential therapeutic efficacy but also minimize off-target effects.

| Advanced Delivery System | Potential Advantages in Preclinical Models | Key Development Considerations |

| Nanoparticle Formulations | Improved solubility and bioavailability, potential for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. | Particle size and stability, drug loading and release kinetics. |

| Liposomal Encapsulation | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds, potential for surface modification for active targeting. | Lipid composition, encapsulation efficiency, in vivo stability. |

| Antibody-Drug Conjugates (ADCs) | Highly specific delivery to cells expressing a target antigen, leading to enhanced potency and reduced systemic toxicity. | Selection of a suitable target antigen, linker chemistry, drug-to-antibody ratio (DAR). |

| Polymer-Drug Conjugates | Increased plasma half-life, improved solubility, potential for controlled drug release. | Polymer selection, conjugation chemistry, molecular weight of the conjugate. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of 2-phenyl-N-(4-sulfamoylphenyl)butanamide, future preclinical studies should leverage the power of multi-omics data integration. nih.govnashbio.comnih.govbiocompare.com This approach, which combines data from various molecular levels, can provide unprecedented insights into the compound's mechanism of action, identify biomarkers of response, and reveal potential off-target effects. nashbio.com By concurrently analyzing the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound, a more complete picture of its physiological impact can be constructed. nashbio.com

This comprehensive approach is crucial for moving beyond a single-target perspective and understanding the complex interplay of molecular pathways affected by the compound. nashbio.com The integration of these large datasets will require sophisticated bioinformatics tools and analytical strategies to identify meaningful patterns and generate testable hypotheses. nih.gov

| Omics Platform | Type of Data Generated | Potential Mechanistic Insights |

| Genomics | DNA sequence variations, copy number alterations. | Identification of genetic factors that may influence sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (mRNA). | Elucidation of downstream signaling pathways modulated by the compound. |

| Proteomics | Protein expression levels and post-translational modifications. | Direct identification of protein targets and assessment of their functional state. |

| Metabolomics | Levels of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and biochemical pathways. |

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" has been increasingly challenged by the understanding that many effective drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. tandfonline.comnih.govtandfonline.comresearchgate.net Future preclinical research should actively explore the polypharmacological potential of sulfamoylphenyl butanamides. Given that many carbonic anhydrase inhibitors exhibit polypharmacology, it is plausible that 2-phenyl-N-(4-sulfamoylphenyl)butanamide may also interact with multiple biological targets. tandfonline.comresearchgate.netnih.gov

A key aspect of this research will be to differentiate between beneficial multi-target effects and undesirable off-target interactions. Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential off-targets, which can then be validated experimentally. The intentional design of multi-targeting ligands, where the chemical structure is optimized to interact with a specific set of desired targets, represents a promising strategy for developing more effective therapeutics for complex diseases. tandfonline.com

| Polypharmacology Aspect | Preclinical Research Focus | Potential Therapeutic Implications |

| Target Deconvolution | Systematically identifying all molecular targets of the compound. | A more complete understanding of the mechanism of action and potential for drug repurposing. |

| Network Pharmacology | Analyzing the effects of the compound on biological networks and pathways. | Identification of synergistic or antagonistic interactions that contribute to the overall therapeutic effect. |

| Rational Design of Multi-Targeting Ligands | Modifying the chemical scaffold to intentionally engage multiple desired targets. | Development of novel therapeutics with enhanced efficacy for complex, multifactorial diseases. |

Design of Next-Generation Sulfamoylphenyl Butanamide Derivatives with Enhanced Selectivity

Building upon the knowledge gained from the aforementioned research areas, a crucial future direction will be the rational design and synthesis of next-generation sulfamoylphenyl butanamide derivatives with enhanced selectivity for their intended molecular targets. mdpi.com High target selectivity is a key determinant of a drug's safety and efficacy profile, as it can minimize off-target effects. The "tail approach," which involves modifying the peripheral parts of a molecule to interact with specific residues in the target's active site, has been a successful strategy for improving the selectivity of sulfonamide-based inhibitors. mdpi.com

Structure-activity relationship (SAR) studies will be central to this effort, systematically exploring how modifications to the phenyl ring, the butanamide linker, and the sulfamoylphenyl group affect target binding and selectivity. nih.gov Computational modeling can play a vital role in guiding the design of these new derivatives by predicting their binding modes and affinities for different targets. nih.govrsc.orgnih.gov

| Structural Moiety for Modification | Design Strategy | Goal of Modification |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups). | To probe interactions with hydrophobic pockets and specific amino acid residues in the target protein. |

| Butanamide Linker | Altering the length and rigidity of the linker. | To optimize the orientation of the phenyl and sulfamoylphenyl groups within the binding site. |

| Sulfamoylphenyl Group | Substitution on the phenyl ring or modification of the sulfonamide group. | To enhance interactions with the target while potentially disrupting binding to off-targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenyl-N-(4-sulfamoylphenyl)butanamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via coupling of 2-phenylbutanoyl chloride with 4-sulfamoylaniline under anhydrous conditions. Key steps include:

- Amide bond formation : Use of DMF as a solvent and triethylamine (TEA) as a base to scavenge HCl .

- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) yields >85% purity.

- Data : Comparative studies show that replacing TEA with pyridine reduces yield by ~15% due to slower reaction kinetics .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Techniques :

- NMR (¹H and ¹³C) : Confirms the presence of the sulfamoyl group (δ 7.8–8.1 ppm for aromatic protons) and butanamide backbone (δ 2.2–2.5 ppm for methylene groups) .

- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water, 60:40) .

- Mass spectrometry : Molecular ion peak at m/z 342.4 (M+H⁺) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Screening protocols :

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) and carbonic anhydrase isoforms (CA-II/IX) using fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., cisplatin) .

- Key finding : The sulfamoyl group enhances COX-2 selectivity (IC₅₀ = 0.8 µM vs. 12 µM for CA-II) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Approach :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate electronic effects .

- Scaffold modification : Replace the butanamide chain with propanamide or pentanamide to assess chain length impact on target binding .

- Data analysis : Linear regression models correlate logP values with IC₅₀ (R² = 0.72 for COX-2 inhibition) .

Q. How can conflicting bioactivity data from different assays be resolved?

- Case study : Discrepancies in IC₅₀ values between fluorometric (cell-free) and cell-based assays arise due to membrane permeability limitations.

- Resolution :

- Permeability testing : Use Caco-2 monolayer assays to measure apparent permeability (Papp) .

- Orthogonal validation : Confirm activity via surface plasmon resonance (SPR) for direct target binding .

Q. What computational methods predict binding modes with biological targets?

- Protocol :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s hydrophobic pocket (e.g., π-π stacking with Phe518) .

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

- Key insight : The sulfamoyl group forms hydrogen bonds with Arg120 and Tyr355 in COX-2, critical for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.